molecular formula C13H17NO2 B1598137 (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 637020-62-3

(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1598137
M. Wt: 219.28 g/mol
InChI Key: SBPRAVICAMGXQI-CYBMUJFWSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.



Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Crystal Structure Analysis

  • A study on N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, a compound with a structure similar to (R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, focused on its crystal structure. The pyrrolidine ring in this compound adopts an envelope conformation, and the study detailed the molecular interactions within the crystal (Rajalakshmi et al., 2013).

Chemical Extraction Processes

  • Research on pyridine-3-carboxylic acid extraction with 1-dioctylphosphoryloctane (TOPO) in different diluents provided insights into the efficiency of extraction processes, which could be relevant for the extraction of related compounds (Kumar & Babu, 2009).

Catalysis and Chemical Reactions

  • A study examined the regioselectivity in alkyne hydrothiolation using rhodium N-heterocyclic carbene catalysts. This research could be applied to understand the behavior of similar pyrrolidine-based compounds in catalytic processes (Di Giuseppe et al., 2012).
  • Another research investigated Rh nanoparticles stabilized by N-Heterocyclic Carbenes (NHC), which are relevant in the context of catalytic hydrogenation of aromatic substrates. This study could provide insights into the catalytic behavior of similar pyrrolidine compounds (Martinez-Espinar et al., 2017).

Synthesis and Pharmaceutical Applications

  • The synthesis of 3-substituted-3-aminomethyl-pyrrolidines and related compounds was explored, focusing on their applications as intermediates in pharmaceuticals, particularly in quinolone antibacterials (Schroeder et al., 1992).
  • Research on the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores highlighted the pharmaceutical potential of these compounds (Wang et al., 2001).

Safety And Hazards

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Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or behavior.


I hope this general information is helpful. For specific information on “®-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid”, I would recommend consulting scientific literature or databases. Please note that the interpretation and application of this information should be done by a qualified professional.


properties

IUPAC Name

(2R)-2-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-3-5-11(6-4-10)9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPRAVICAMGXQI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@]2(CCCN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375961
Record name 2-[(4-Methylphenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

CAS RN

637020-62-3
Record name 2-[(4-Methylphenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
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(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(R)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

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